2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

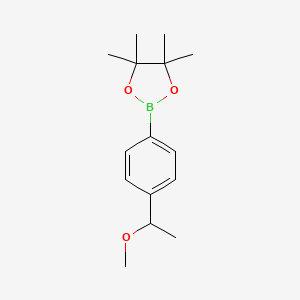

2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic ester compound characterized by a 1,3,2-dioxaborolane (pinacol boronate) core and a 4-(1-methoxyethyl)phenyl substituent. This structure combines the stability of the pinacol ester with the functional versatility of the methoxyethyl group, which introduces both steric bulk and electron-donating properties. Boronic esters like this are widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation in organic synthesis and pharmaceutical applications .

Properties

IUPAC Name |

2-[4-(1-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23BO3/c1-11(17-6)12-7-9-13(10-8-12)16-18-14(2,3)15(4,5)19-16/h7-11H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVVQCZOONSKLDK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101159720 | |

| Record name | 2-[4-(1-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082066-31-6 | |

| Record name | 2-[4-(1-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082066-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[4-(1-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101159720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Conditions and Optimization

-

Catalyst : Palladium(II) [1,1'-bis(diphenylphosphanyl)ferrocene] dichloride (Pd(dppf)Cl2) is preferred due to its stability and efficiency in facilitating boron-carbon bond formation.

-

Base : Anhydrous potassium acetate (KOAc) acts as a mild base to neutralize HBr generated during the reaction.

-

Solvent : 1,4-Dioxane is commonly used for its high boiling point and ability to dissolve both organic and inorganic reactants.

-

Temperature : Reactions are typically conducted at 80°C under inert atmosphere (Ar or N2) to prevent oxidation of sensitive intermediates.

Example Protocol (Adapted from):

-

Combine aryl bromide (1.36 g, 4 mmol), B2Pin2 (2.24 g, 6 mmol), KOAc (1.15 g, 8 mmol), and Pd(dppf)Cl2 (429 mg, 0.4 mmol) in 1,4-dioxane (50 mL).

-

Purge the mixture with argon and stir at 80°C for 12 hours.

-

Extract with ethyl acetate, purify via silica gel chromatography (20% ethyl acetate in petroleum ether), and isolate the product in 78% yield.

| Parameter | Value | Source |

|---|---|---|

| Catalyst Loading | 10 mol% Pd(dppf)Cl2 | |

| Reaction Time | 12 hours | |

| Yield | 75–80% | |

| Temperature | 80°C |

Grignard Reagent-Mediated Boronation

Grignard reagents offer an alternative route for introducing boron groups to aromatic systems. This method is exemplified by the synthesis of (Z)-4,4,5,5-Tetramethyl-2-(1-phenylbut-1-en-1-yl)-1,3,2-dioxaborolane (CAS: 1283231-74-2), where a magnesium methoxide-mediated reaction achieves high stereoselectivity.

Key Steps and Considerations

-

Substrate Activation : Propiophenone is treated with lithium diisopropylamide (LDA) at -30°C to generate a reactive enolate.

-

Boronation : Addition of B2Pin2 at elevated temperatures (130°C) facilitates boron incorporation with Z:E selectivity >20:1.

Critical Parameters :

-

Temperature Control : Low temperatures (-30°C) prevent side reactions during enolate formation.

-

Solvent : 1,2-Dimethoxyethane (DME) enhances reagent solubility and reaction homogeneity.

Direct Esterification of Boronic Acids

For boronic acids containing methoxyethyl groups, esterification with pinacol provides a straightforward pathway. The synthesis of 2-Methoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS: 1195-66-0) demonstrates this approach, where trimethyl borate reacts with pinacol under reflux conditions.

Procedure :

-

Heat trimethyl borate and pinacol in a reflux condenser at 159°C for 6 hours.

-

Distill the product under atmospheric pressure to achieve 90% yield.

Advantages :

-

No transition-metal catalysts required.

-

High yields achievable with simple distillation.

Challenges in Introducing 1-Methoxyethyl Groups

The 1-methoxyethyl substituent introduces steric and electronic complexities that necessitate tailored synthetic strategies:

-

Steric Hindrance : Bulky substituents may impede catalyst access in cross-coupling reactions, requiring higher catalyst loadings or prolonged reaction times.

-

Oxygen Sensitivity : The methoxy group necessitates inert conditions to prevent oxidation during synthesis.

Mitigation Strategies :

-

Use of sealed reaction vessels (e.g., glass pressure tubes) to maintain anhydrous conditions.

-

Optimization of base strength (e.g., KOAc vs. Cs2CO3) to balance reactivity and side reactions.

Comparative Analysis of Methods

| Method | Yield Range | Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Pd-Catalyzed Borylation | 75–80% | High | Moderate | $$ |

| Grignard Approach | 80% | Very High | Low | $$$ |

| Direct Esterification | 90% | N/A | High | $ |

Chemical Reactions Analysis

Types of Reactions

2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and produces biaryl or diaryl compounds.

Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura cross-coupling reactions.

Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.

Oxidizing Agents: Hydrogen peroxide or sodium perborate are used for oxidation reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Phenols: Produced by oxidation of the boronic ester.

Scientific Research Applications

Applications in Medicinal Chemistry

- Drug Development : The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its boron atom can facilitate the formation of boronate esters, which are crucial in the development of drug candidates targeting specific biological pathways. Research indicates that compounds with similar structures have been effective in inhibiting certain enzymes involved in cancer progression .

- Targeted Drug Delivery : The unique properties of boron compounds allow for their use in targeted drug delivery systems. They can be conjugated with therapeutic agents to enhance specificity and reduce side effects. Studies have shown that such systems improve the therapeutic index of anticancer drugs by directing them to tumor sites .

Applications in Materials Science

- Polymer Chemistry : The compound is utilized as a cross-linking agent in polymer synthesis. Its ability to form stable bonds with various polymer backbones makes it suitable for creating durable materials with enhanced mechanical properties. For instance, its application in polyolefin cross-linking has been explored to improve the thermal and mechanical stability of polymers .

- Optoelectronic Devices : Research into organic light-emitting diodes (OLEDs) has identified boron compounds as potential candidates for improving device efficiency. The incorporation of 2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane into OLED materials has shown promise in enhancing light emission and stability .

Applications in Organic Synthesis

- Synthetic Intermediates : This compound acts as a versatile building block in organic synthesis. Its reactivity allows it to participate in various coupling reactions, such as Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules .

- Functionalization of Aromatic Compounds : The presence of the methoxyethyl group enhances the electrophilicity of the aromatic ring, facilitating further functionalization reactions. This property is exploited to synthesize derivatives that may exhibit unique biological or physical properties.

Case Studies

Mechanism of Action

The mechanism of action of 2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:

Transmetalation: The boronic ester reacts with the palladium catalyst to form a palladium-boron complex.

Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium center, forming a palladium(II) complex.

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

The compound’s key structural distinction lies in the 4-(1-methoxyethyl)phenyl group. Below is a comparison with analogous boronic esters:

Electronic and Steric Effects

- Electron-Donating vs. Withdrawing Groups : The 1-methoxyethyl group in the target compound donates electrons via its methoxy oxygen, enhancing the boronic ester’s nucleophilicity in cross-couplings compared to electron-withdrawing substituents (e.g., Cl in 6a) .

- Steric Hindrance : The methoxyethyl group introduces moderate steric bulk, which may slow transmetallation in Suzuki reactions compared to smaller substituents (e.g., methoxy in 2g) but less than bulkier groups (e.g., dichloro-dimethoxy in 6a) .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency : The methoxyethyl group’s electron-donating nature may accelerate oxidative addition in palladium-catalyzed reactions compared to electron-deficient aryl boronic esters .

- Steric Limitations : Bulkier substituents (e.g., PEG chains in ) reduce coupling efficiency, whereas the target compound balances reactivity and steric accessibility.

Biological Activity

2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has gained attention for its potential applications in organic synthesis and biological activity. This compound is particularly noted for its role in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in complex organic molecules. This article reviews the biological activity of this compound based on available research findings.

- IUPAC Name : 2-[4-(1-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

- Molecular Formula : C₁₅H₂₃BO₃

- Molecular Weight : 262.15 g/mol

- CAS Number : 1082066-31-6

Biological Activity Overview

Recent studies have indicated that organoboron compounds exhibit a range of biological activities, including anti-cancer and anti-inflammatory properties. The specific compound this compound has shown promise in various biological assays.

Anti-Cancer Activity

Research has demonstrated that certain organoboron compounds possess anti-cancer properties. For instance:

- A study highlighted the effectiveness of boron-containing compounds in inhibiting the growth of breast cancer cells and leukemia cells through apoptosis induction and cell cycle arrest mechanisms .

- The compound's ability to form stable complexes with biomolecules may enhance its therapeutic potential against cancerous cells.

The biological activity of this compound is hypothesized to involve:

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress in cancer cells which can lead to cell death.

- Inhibition of Key Enzymes : Targeting specific enzymes involved in cancer cell proliferation and survival pathways.

Case Studies and Research Findings

Several studies have explored the biological implications of organoboron compounds similar to this compound:

Synthesis and Applications

The synthesis of this compound typically involves:

- Formation of Boronic Ester : Reaction of 4-(1-Methoxyethyl)phenylboronic acid with pinacol under reflux conditions.

- Purification : Techniques such as recrystallization or column chromatography are employed to obtain high-purity products.

This compound is widely used not only in academic research but also has potential applications in pharmaceuticals due to its unique properties.

Q & A

Basic Research Questions

What are the standard synthetic routes for preparing 2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

Methodological Answer:

The synthesis typically involves a Miyaura borylation reaction, where a halogenated aromatic precursor reacts with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (e.g., KOAc). For example:

Halogenation: Start with 4-(1-Methoxyethyl)phenyl bromide or iodide.

Borylation: React with B₂pin₂ under inert atmosphere (N₂/Ar) at 80–100°C in a solvent like dioxane or THF.

Purification: Isolate via column chromatography or recrystallization.

Key variables include catalyst loading, solvent choice, and reaction time. For analogs, substituent positioning on the aryl ring impacts yield due to steric/electronic effects .

How is this compound characterized in terms of purity and structural confirmation?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Peaks for the dioxaborolane methyl groups (~1.3 ppm) and aromatic protons (6.5–8.0 ppm).

- ¹¹B NMR: A singlet near 30 ppm confirms boron presence.

- ¹³C NMR: Assignments for quaternary carbons adjacent to boron (e.g., ~85 ppm for dioxaborolane carbons).

- Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺.

- HPLC/GC: Quantify purity (>95% typical). For analogs, NMR discrepancies may arise from substituent electronic effects (e.g., electron-withdrawing groups shift aromatic peaks downfield) .

What are its primary applications in organic synthesis?

Methodological Answer:

- Suzuki-Miyaura Coupling: Forms biaryl structures by reacting with aryl halides (e.g., bromides) under Pd catalysis. Example:

- Reaction with 4-bromobenzotrifluoride yields 4-(1-Methoxyethyl)biphenyl derivatives for drug intermediates.

- Carbonylation Reactions: Used in Co/Ni-catalyzed carbonylation to synthesize ketones or esters (e.g., ethyl 4-(4-boronophenyl)butanoate) .

- Polymer Synthesis: Acts as a monomer in conjugated polymers for optoelectronics.

Advanced Research Questions

How do variations in substituents on the phenyl ring affect reactivity in cross-coupling reactions?

Methodological Answer:

Substituents alter electronic and steric profiles, impacting reaction rates and yields:

Experimental Design Tip: Use Hammett σ constants to predict electronic effects and optimize catalyst systems (e.g., bulky ligands for sterically hindered substrates).

What strategies mitigate challenges in isolating this compound due to its hydrolytic sensitivity?

Methodological Answer:

- Inert Conditions: Perform reactions and purification under N₂/Ar using dry solvents (e.g., THF over molecular sieves).

- Acidic Workup: Quench reactions with dilute HCl to protonate boronate intermediates, improving stability.

- Lyophilization: For water-sensitive analogs, freeze-dry instead of rotary evaporation.

- Stabilizers: Add 2,6-lutidine or BHT to inhibit hydrolysis during storage .

How to resolve contradictions in reported catalytic efficiencies when using this compound in nickel-catalyzed reactions?

Methodological Answer:

Discrepancies often arise from:

- Ligand Effects: Bulky ligands (e.g., dtbpy) improve Ni catalyst stability but may slow transmetallation.

- Solvent Polarity: Polar solvents (DMF) favor oxidative addition but may deactivate boronates.

- Substrate Stoichiometry: Excess boronate (1.5 equiv) compensates for competitive side reactions.

Case Study: In Co-catalyzed carbonylation, 0.020 mmol Co₂(CO)₈ gave 95% yield for ethyl 4-(4-boronophenyl)butanoate, while lower catalyst loading led to incomplete conversion .

What analytical techniques are critical for detecting boronate decomposition products?

Methodological Answer:

- TLC with UV/fluorescence: Monitor reaction progress using silica plates; boronate degradation (e.g., to boric acid) appears as lower Rf spots.

- IR Spectroscopy: B-O stretches (~1350 cm⁻¹) confirm boronate integrity.

- X-ray Crystallography: Resolves structural ambiguities in degradation byproducts (e.g., dimerized boronates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.